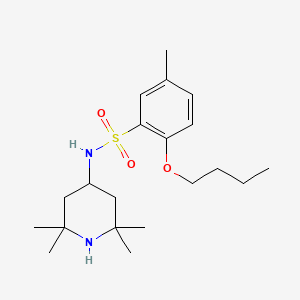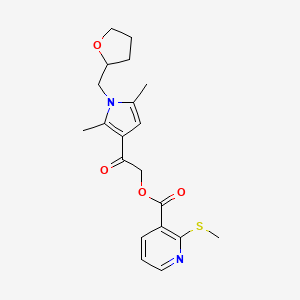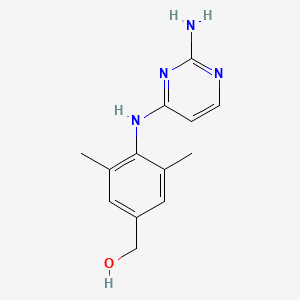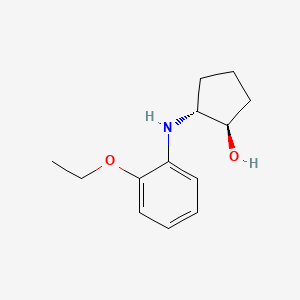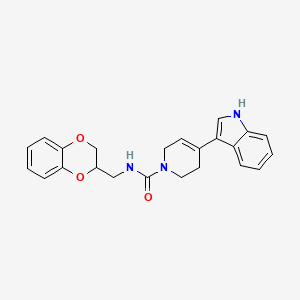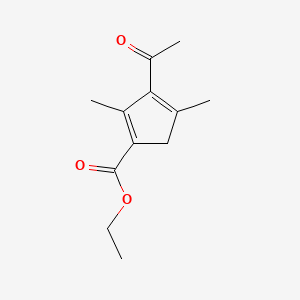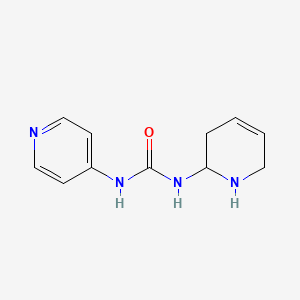
1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea is a synthetic organic compound that features a pyridine ring and a tetrahydropyridine ring connected by a urea linkage. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea typically involves the reaction of a pyridine derivative with a tetrahydropyridine derivative in the presence of a urea-forming reagent. Common reagents include isocyanates or carbamoyl chlorides. The reaction conditions often require a solvent such as dichloromethane or acetonitrile and may be catalyzed by a base like triethylamine.
Industrial Production Methods
Industrial production methods for such compounds would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include continuous flow reactors and automated synthesis systems to ensure consistency and efficiency.
化学反応の分析
Types of Reactions
1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The tetrahydropyridine ring can be oxidized to form a pyridine ring.
Reduction: The pyridine ring can be reduced to form a piperidine ring.
Substitution: The hydrogen atoms on the rings can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (chlorine, bromine) or alkylating agents under basic or acidic conditions.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a pyridine derivative, while reduction could yield a piperidine derivative.
科学的研究の応用
1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea may have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential ligand for studying receptor interactions.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
作用機序
The mechanism of action for 1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea would depend on its specific biological target. Generally, such compounds might interact with proteins or enzymes, inhibiting or modulating their activity. The molecular targets could include receptors, enzymes, or ion channels, and the pathways involved would depend on the specific biological context.
類似化合物との比較
Similar Compounds
1-(Pyridin-4-yl)-3-(piperidin-2-yl)urea: Similar structure but with a fully saturated piperidine ring.
1-(Pyridin-4-yl)-3-(pyridin-2-yl)urea: Similar structure but with two pyridine rings.
Uniqueness
1-(Pyridin-4-yl)-3-(1,2,3,6-tetrahydropyridin-2-yl)urea is unique due to the presence of both a pyridine and a tetrahydropyridine ring, which may confer distinct chemical and biological properties compared to its fully saturated or fully aromatic analogs.
特性
分子式 |
C11H14N4O |
|---|---|
分子量 |
218.26 g/mol |
IUPAC名 |
1-pyridin-4-yl-3-(1,2,3,6-tetrahydropyridin-2-yl)urea |
InChI |
InChI=1S/C11H14N4O/c16-11(14-9-4-7-12-8-5-9)15-10-3-1-2-6-13-10/h1-2,4-5,7-8,10,13H,3,6H2,(H2,12,14,15,16) |
InChIキー |
QRTWUGDVZHDWMO-UHFFFAOYSA-N |
正規SMILES |
C1C=CCNC1NC(=O)NC2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


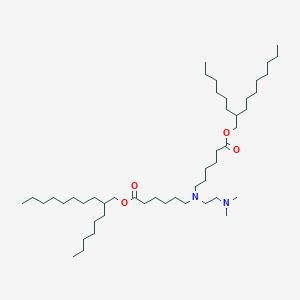
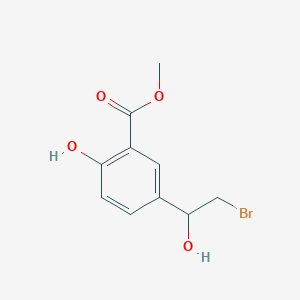
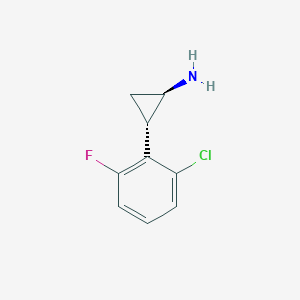
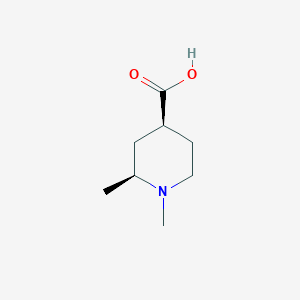
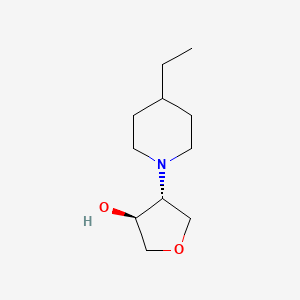
![N-{2-[(2-fluorophenyl)(4-fluorophenyl)methoxy]ethyl}-N,N-dimethylamine](/img/structure/B13365903.png)
![N-(8-chloro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13365911.png)
